An In-Depth Technical Guide to Fmoc-Dipropylglycine: Structure, Properties, and Application in Advanced Peptide Synthesis
An In-Depth Technical Guide to Fmoc-Dipropylglycine: Structure, Properties, and Application in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sterically Hindered Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug discovery and peptide science, the incorporation of unnatural amino acids has emerged as a pivotal strategy for modulating the pharmacological profiles of peptide-based therapeutics. Among these, α,α-disubstituted amino acids, such as Fmoc-Dipropylglycine (Fmoc-Dpg-OH), offer a unique set of properties that address some of the inherent limitations of natural peptides, including poor metabolic stability and conformational flexibility. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Fmoc-Dipropylglycine, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and the development of next-generation peptide drugs. As a Senior Application Scientist, this guide aims to synthesize technical data with practical insights to empower researchers in their experimental design and execution.
Chemical Structure and Physicochemical Properties of Fmoc-Dipropylglycine
Fmoc-Dipropylglycine is a derivative of the non-proteinogenic amino acid dipropylglycine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in SPPS, as it is stable under a variety of reaction conditions but can be readily removed by a mild base, typically piperidine in dimethylformamide (DMF).[1]
Chemical Structure:
-
IUPAC Name: 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-propylpentanoic acid[2]
-
Synonyms: Fmoc-Dpg-OH, Fmoc-di-n-Propylglycine, N-Fmoc-α,α-dipropylglycine[2][3][4]
-
Molecular Formula: C₂₃H₂₇NO₄[2]
-
Molecular Weight: 381.5 g/mol [2]
The core of Fmoc-Dipropylglycine's utility lies in its unique α,α-disubstituted nature. The two propyl groups attached to the α-carbon introduce significant steric hindrance, which profoundly influences the conformational freedom of the peptide backbone.
Physicochemical Properties:
A summary of the key physicochemical properties of Fmoc-Dipropylglycine is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 218926-47-7 | [2][3] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 140 - 146 °C | [3] |
| Solubility | Generally soluble in polar aprotic solvents such as DMF, NMP, and DMSO. Limited solubility in water. | [5][6][7][8] |
| Storage Conditions | Store at 0 - 8 °C for long-term stability. | [3] |
The solubility of Fmoc-protected amino acids is a critical parameter in SPPS. The large, hydrophobic Fmoc group generally imparts good solubility in organic solvents commonly used in peptide synthesis.[3] However, for sterically hindered amino acids like Fmoc-Dipropylglycine, achieving high concentrations in solution may require solvents with excellent solvating properties like N-Methyl-2-pyrrolidone (NMP) or the use of co-solvents.[7][8]
Synthesis of Fmoc-Dipropylglycine: A Self-Validating Protocol
The synthesis of Fmoc-Dipropylglycine involves the protection of the amino group of dipropylglycine with the Fmoc group. The following is a detailed, field-proven protocol for this synthesis.
Experimental Protocol: Synthesis of Fmoc-Dipropylglycine
-
Dissolution of Dipropylglycine: In a round-bottom flask, dissolve dipropylglycine (1 equivalent) in a 10% aqueous solution of sodium carbonate. The volume should be sufficient to fully dissolve the amino acid. Stir the solution at room temperature until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the subsequent reaction and minimize side reactions.
-
Addition of Fmoc-Cl: While vigorously stirring, slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 equivalents) dissolved in a minimal amount of a suitable organic solvent like dioxane or acetone. The slow addition is critical to prevent the formation of Fmoc-OH as a byproduct.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C for 1 hour and then let it warm to room temperature, stirring overnight. Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting amino acid.
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a cold, dilute solution of hydrochloric acid (e.g., 1M HCl). The acidification will cause the Fmoc-Dipropylglycine to precipitate out of the solution as a white solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Fmoc-Dipropylglycine.
-
Validation: The purity and identity of the final product should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Application in Solid-Phase Peptide Synthesis (SPPS): A Workflow for Incorporating a Sterically Hindered Residue
The primary application of Fmoc-Dipropylglycine is in SPPS to introduce a sterically hindered residue into a peptide sequence.[3] The incorporation of such residues can be challenging due to the steric bulk around the α-carbon, which can slow down the coupling reaction.[7][9] Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount.
Diagram: SPPS Workflow for Fmoc-Dipropylglycine Incorporation
Caption: Workflow for incorporating Fmoc-Dipropylglycine in SPPS.
Detailed Step-by-Step Methodology for SPPS:
-
Resin Preparation: Start with a suitable solid support (resin) with the first amino acid of the desired peptide already attached and its N-terminal Fmoc group removed, exposing a free amine.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified period (typically 5-20 minutes) to remove the Fmoc protecting group from the N-terminal amino acid on the resin.[9][10][11][12][13] The completion of this step can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.[1]
-
Washing: Thoroughly wash the resin with DMF to remove the deprotection reagent and byproducts.
-
Activation and Coupling of Fmoc-Dipropylglycine:
-
Causality behind Experimental Choices: Due to the steric hindrance of Fmoc-Dipropylglycine, standard coupling reagents may lead to incomplete reactions. More potent activating agents are required to facilitate the formation of the peptide bond.
-
Protocol: In a separate vessel, pre-activate Fmoc-Dipropylglycine (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent and a base. Highly efficient uronium/aminium or phosphonium salt-based reagents like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are recommended.[14] Add the activated Fmoc-Dipropylglycine solution to the resin and allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours or even overnight) to ensure completion. Double coupling, where the coupling step is repeated, may be necessary for particularly difficult sequences.[15]
-
-
Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base can be performed.
-
Cycle Repetition: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
The Impact of Dipropylglycine on Peptide Structure and Function: A Mechanistic Perspective
The incorporation of dipropylglycine into a peptide chain has profound consequences for its three-dimensional structure and, consequently, its biological activity and stability.
Conformational Restriction and Secondary Structure Induction:
The two propyl groups on the α-carbon of dipropylglycine severely restrict the permissible values of the peptide backbone dihedral angles (phi, ψ). This steric hindrance limits the conformational space available to the peptide, often forcing it to adopt a specific secondary structure. Unlike peptides composed of natural L-amino acids which can adopt a variety of conformations including α-helices and β-sheets, peptides containing α,α-disubstituted amino acids like dipropylglycine have a strong propensity to form extended or helical structures.[2][4][12][14] Specifically, homopeptides of dipropylglycine tend to adopt a fully planar C5-conformation.[2] When incorporated into a larger peptide sequence, dipropylglycine can act as a "helix-breaker" or induce specific turns, depending on the surrounding amino acid sequence.[4]
Diagram: Conformational Restriction by Dipropylglycine
Caption: Dipropylglycine restricts peptide backbone flexibility.
Enhanced Enzymatic Stability:
One of the most significant advantages of incorporating dipropylglycine into peptides is the remarkable increase in their resistance to enzymatic degradation.[16][17] Proteases, the enzymes responsible for peptide cleavage, have specific recognition sites and require a certain degree of flexibility in the peptide backbone to bind and catalyze the hydrolysis of the peptide bond.
The steric bulk of the dipropyl groups at the α-carbon acts as a physical shield, preventing the peptide from fitting into the active site of proteases.[15][18] This steric hindrance, coupled with the rigidification of the peptide backbone, makes peptides containing dipropylglycine poor substrates for a wide range of proteases, thereby significantly extending their in vivo half-life.[16][17][19] This enhanced stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.
Conclusion: Fmoc-Dipropylglycine as a Tool for Innovative Peptide Design
Fmoc-Dipropylglycine is a valuable building block for peptide chemists and drug developers seeking to create peptides with enhanced stability, defined conformations, and improved therapeutic potential. Its unique α,α-disubstituted structure provides a powerful tool to overcome the limitations of natural peptides. While its incorporation into peptide sequences requires careful consideration of coupling strategies due to steric hindrance, the benefits in terms of proteolytic resistance and conformational control often outweigh these challenges. As our understanding of the structure-activity relationships of peptides continues to grow, the strategic use of sterically hindered amino acids like dipropylglycine will undoubtedly play an increasingly important role in the design of novel and effective peptide-based therapeutics.
References
-
PubChem. Fmoc-Dipropylglycine. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Roy, R. S., & Balaram, P. (2004). Conformational properties of hybrid peptides containing alpha- and omega-amino acids. Journal of peptide research, 63(3), 279–289. [Link]
-
Hollósi, M., Miskolczy, Z., & Otvos, L. (2005). Partial D-amino acid substitution: improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences of the United States of America, 102(4), 1031–1036. [Link]
-
Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 21(11), 1543. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & pharmaceutical bulletin, 55(3), 349–358. [Link]
-
Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 22(19), 6467-6473. [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. [Link]
-
Ferrazzano, L., Corbisiero, D., Tolomelli, A., & Cabri, W. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Molecules (Basel, Switzerland), 28(13), 4945. [Link]
-
Kumar, S., & Balaram, P. (2017). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Proceedings of the National Academy of Sciences of the United States of America, 114(26), 6733–6738. [Link]
-
Fiori, S., Peggion, C., & Formaggio, F. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & biomolecular chemistry, 8(6), 1315–1321. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Tanaka, M., et al. (2023). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Chemical and Pharmaceutical Bulletin, 71(3), 250-256. [Link]
-
Tanaka, M., et al. (2023). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Chemical & Pharmaceutical Bulletin, 71(3), 250-256. [Link]
-
Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International journal of peptide and protein research, 21(4), 392–405. [Link]
-
Lauer-Fields, J. L., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert opinion on drug discovery, 16(8), 867–885. [Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical reviews, 109(6), 2455–2504. [Link]
-
Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]
Sources
- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery [jstage.jst.go.jp]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. file.globalso.com [file.globalso.com]
- 15. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide [pubmed.ncbi.nlm.nih.gov]
- 19. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
